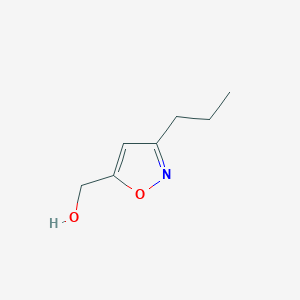
6-(Dimethylamino)-4-methylnicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dimethylamino)-4-methylnicotinaldehyde, also known as DMAMN, is an aldehyde compound used in scientific research and laboratory experiments. DMAMN is an important intermediate for the synthesis of various compounds and has been widely studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
-
Detection of Biogenic Primary Amines
- Application : An ultrasensitive ratiometric fluorescent sensor made of an N, N-dimethylaminonaphthalene anhydride moiety for detection of aliphatic primary amines is reported .
- Method : The sensor detects biogenic amines at nanomolar concentration with the ability to discriminate between primary, secondary, and tertiary amines using both UV-Visible and fluorescence spectroscopy .
- Results : The sensor provides a relatively easier and faster method for detecting small molecules such as amines .
-
Generation of Semi-stable Radical Anion Species
- Application : N-[2-(trimethylammonium)ethyl]-1,8-naphthalimide (TENI), which has a different cationic receptor from MNEI and undergoes the photo-induced colorimetric reaction, and its analogues to clarify the reaction mechanism .
- Method : The TENI analogues having substituents on the naphthalene ring provide important evidence, suggesting that the colorimetric chemical species were radical anions generated via photo-induced electron transfer from carboxylate to the naphthalimide derivative .
- Results : The generation of the naphthalimide-based radical anion is verified by 1H NMR and cyclic voltammetry analyses, and photo-reduction of methylene blue is mediated by TENI .
-
Growth and THz Properties of DSTMS Crystal
- Application : The growth of 4- N, N -dimethylamino-4- N -methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS), synchrotron radiation, Hirshfeld analysis, refraction and absorption in terahertz range, and THz wave generation are reported .
- Method : The internal defects of DSTMS crystal are mainly dislocations by synchrotron radiation .
- Results : The results of this study are not explicitly mentioned in the snippet .
-
Detection of Biogenic Primary Amines
- Application : An ultrasensitive ratiometric fluorescent sensor made of an N, N-dimethylaminonaphthalene anhydride moiety for detection of aliphatic primary amines is reported .
- Method : The sensor detects biogenic amines at nanomolar concentration with the ability to discriminate between primary, secondary, and tertiary amines using both UV-Visible and fluorescence spectroscopy .
- Results : The sensor provides a relatively easier and faster method for detecting small molecules such as amines .
-
Nucleophilic Catalyst for a Variety of Reactions
- Application : 4-Dimethylaminopyridine (DMAP) is a derivative of pyridine that is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .
- Method : Because of its basicity, DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .
- Results : The results of this study are not explicitly mentioned in the snippet .
-
Environment-Sensitive Fluorophore
- Application : A new environment-sensitive fluorophore, 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), has been synthesized .
- Method : The method of application or experimental procedures are not explicitly mentioned in the snippet .
- Results : The results of this study are not explicitly mentioned in the snippet .
-
Analytical, Biochemical and Synthetic Applications
- Application : Para-dimethylaminobenzaldehyde (DMAB) has found usefulness in a wide range of applications from analytical, biochemical to synthetic procedures and processes alongside other miscellaneous applications .
- Method : The unique structural feature of containing a para-dialkylamino substituent to an aldehyde moiety renders it highly reactive towards a wide range of compounds and this has made it useful as a condensation reagent, oxidizable and reducible reactant in many reactions .
- Results : This compound will be more relevant in years to come in microbiology, chemical pathology, and organic synthesis as well as pharmaceutical and analytical chemistry .
-
Detection of Biogenic Primary Amines
- Application : An ultrasensitive ratiometric fluorescent sensor made of an N, N-dimethylaminonaphthalene anhydride moiety for detection of aliphatic primary amines is reported .
- Method : The sensor detects biogenic amines at nanomolar concentration with the ability to discriminate between primary, secondary, and tertiary amines using both UV-Visible and fluorescence spectroscopy .
- Results : The sensor provides a relatively easier and faster method for detecting small molecules such as amines .
-
Oilfield Applications
- Application : 2-(2-(Dimethylamino)ethoxy)ethanol is particularly important for oilfield applications against Sulfate-reducing microorganisms .
- Method : The method of application or experimental procedures are not explicitly mentioned in the snippet .
- Results : The results of this study are not explicitly mentioned in the snippet .
Propriétés
IUPAC Name |
6-(dimethylamino)-4-methylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-4-9(11(2)3)10-5-8(7)6-12/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSFOIQTQNCLRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473450 |
Source


|
| Record name | 6-(DIMETHYLAMINO)-4-METHYLNICOTINALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dimethylamino)-4-methylnicotinaldehyde | |
CAS RN |
764651-69-6 |
Source


|
| Record name | 6-(DIMETHYLAMINO)-4-METHYLNICOTINALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-[(3-Aminopropyl)amino]-1-propanol](/img/structure/B1314587.png)


